N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12(9-13-17(2,14)15)7-10-5-3-4-6-11(10)8-12/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPXAZOKCVAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
A patent by Google Patents discloses a palladium-mediated coupling strategy for introducing the methanesulfonamide group. Using Pd(OAc)2 and Xantphos as a ligand, the reaction proceeds via a Buchwald-Hartwig amination mechanism, enabling C–N bond formation under mild conditions (60°C, 12 h).
One-Pot Tandem Synthesis
Recent advancements from PMC demonstrate a streamlined one-pot method:
- Cyclization of 3-(4-methoxyphenyl)propanoic acid with TfOH.
- In situ reductive amination using H2-Pd/C.
- Sulfonylation with MsCl.
This approach reduces purification steps and improves overall yield to 78%.
Analytical Characterization and Quality Control
Critical spectroscopic data for intermediate and final compounds include:
HPLC purity assessments (C18 column, acetonitrile/water gradient) confirm ≥98% purity for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amine: A precursor in the synthesis of the target compound.
Methanesulfonamide: A simpler sulfonamide with similar functional groups.
2-methoxy-2,3-dihydro-1H-indene: The core structure of the target compound.
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is unique due to the presence of both the methanesulfonamide group and the 2-methoxy-2,3-dihydro-1H-inden-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula: C12H15NO3S. Its structure features a methanesulfonamide group attached to a 2-methoxy-2,3-dihydro-1H-indene moiety, which is believed to contribute to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar sulfonamide derivatives. For instance, compounds with methanesulfonamide groups have shown significant activity against various bacterial strains. While specific data on this compound is limited, related compounds exhibit:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfamethoxazole | E. coli, S. aureus | 16 µg/mL |
| N-(4-methylphenyl) methanesulfonamide | P. aeruginosa | 8 µg/mL |
These findings suggest that the sulfonamide structure may enhance antimicrobial efficacy.
Anti-inflammatory Properties
Studies indicate that compounds with similar structures can modulate inflammatory pathways. For example, sulfonamides have been shown to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Case Study:
In a recent study involving a series of methanesulfonamide derivatives, researchers reported that one compound significantly reduced TNF-alpha levels in macrophages by 50% at a concentration of 10 µM, indicating potential anti-inflammatory effects.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways related to inflammation and microbial resistance.
Pharmacokinetics
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multistep reactions starting from 2-methoxy-2,3-dihydro-1H-indene. Key steps include:
- Methylation : Introduction of the methoxy group via alkylation using methyl iodide and a base (e.g., NaH) in anhydrous THF .
- Sulfonamide Formation : Reacting the indene intermediate with methanesulfonyl chloride in the presence of triethylamine (TEA) as a base in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Yields >70% are achievable with strict control of stoichiometry and temperature .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min to assess purity (>98%) .
- NMR : ¹H and ¹³C NMR in DMSO-d6 confirm the presence of the methoxy singlet (~δ 3.2 ppm) and sulfonamide protons (~δ 3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~298.12) validates molecular weight .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT116, MCF7) with IC50 calculations via nonlinear regression (GraphPad Prism). Include normal cell lines (e.g., MCF12A) to assess selectivity .
- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates and kinetic analysis (Km/Vmax determination) .
Advanced Research Questions
Q. How can computational methods predict the binding modes and selectivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs) to identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
- DFT Calculations : B3LYP/6-31G(d,p) basis sets in Gaussian-03 optimize geometry and calculate HOMO-LUMO gaps to predict reactivity .
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Batch Consistency : Verify compound purity (HPLC, NMR) and storage conditions (desiccated, -20°C) to rule out degradation .
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Meta-Analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data from multiple studies, adjusting for variables like cell passage number .
Q. How can researchers optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- LogP Measurement : Shake-flask method with octanol/water partitions informs lipophilicity; aim for LogP 1–3 for blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate hepatic clearance .
- Formulation : Nanoemulsions or cyclodextrin complexes improve solubility; characterize via dynamic light scattering (DLS) .
Q. What structural modifications enhance selectivity toward cancer cells?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents on the indenyl ring (e.g., halogens, methyl groups) and test cytotoxicity/selectivity.
- Proteomics : SILAC-based profiling identifies off-target effects in cancer vs. normal cells .
- Crystallography : Co-crystallize with target proteins (e.g., CDK4) to guide rational design .
Key Research Findings
- Mechanistic Insight : The parent compound induces G0/G1 cell cycle arrest in Huh7 cells by downregulating CDK4 (western blot validation) .
- Structural Advantage : The methoxy group enhances metabolic stability compared to hydroxyl analogs (microsomal t½: 42 vs. 18 min) .
- Synthetic Challenge : Steric hindrance at the indenyl methyl position necessitates low-temperature reactions to avoid racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
